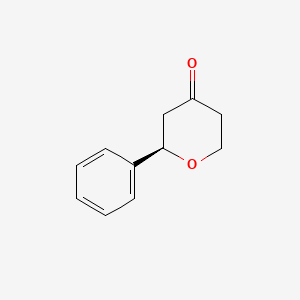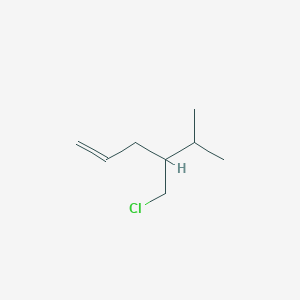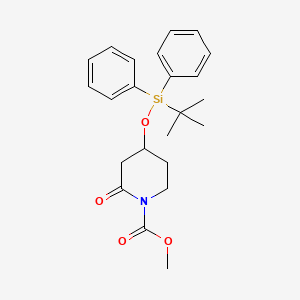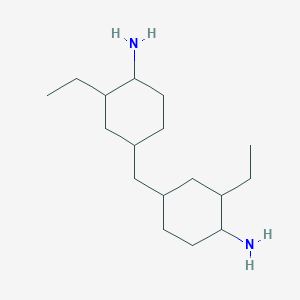
4,4'-Methylenebis(2-ethylcyclohexanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2-ethylcyclohexanamine) is an alicyclic diamine compound. It is known for its applications in the production of polyamides and epoxy resins due to its high chemical resistance and thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethylcyclohexanamine) typically involves the reaction of 2-ethylcyclohexanone with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-ethylcyclohexanamine) is scaled up using similar synthetic routes. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(2-ethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2-ethylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamides and epoxy resins.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(2-ethylcyclohexanamine) involves its ability to form stable chemical bonds with other molecules. This property is exploited in the synthesis of polymers, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(2-methylcyclohexylamine)
- Isophoronediamine
- 1,3-Cyclohexanebis(methylamine)
Uniqueness
4,4’-Methylenebis(2-ethylcyclohexanamine) is unique due to its higher chemical resistance and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring durable and heat-resistant materials .
Eigenschaften
Molekularformel |
C17H34N2 |
|---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
4-[(4-amino-3-ethylcyclohexyl)methyl]-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C17H34N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h12-17H,3-11,18-19H2,1-2H3 |
InChI-Schlüssel |
HCJLTNJVGXHKTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CCC1N)CC2CCC(C(C2)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)


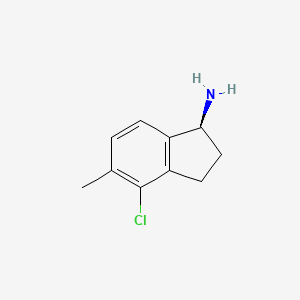
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)

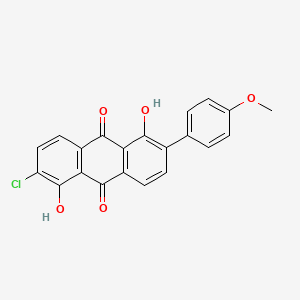
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
